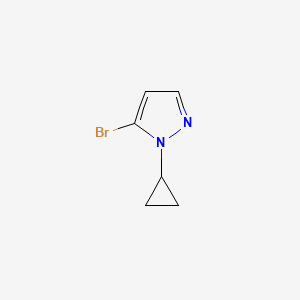

5-bromo-1-cyclopropyl-1H-pyrazole

Description

Properties

IUPAC Name |

5-bromo-1-cyclopropylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c7-6-3-4-8-9(6)5-1-2-5/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPUQQYZNKOIMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1517978-30-1 | |

| Record name | 5-bromo-1-cyclopropyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of 5-bromo-1-cyclopropyl-1H-pyrazole

Abstract

5-bromo-1-cyclopropyl-1H-pyrazole has emerged as a significant building block in medicinal chemistry, valued for its "privileged" pyrazole scaffold, the conformational rigidity imparted by the cyclopropyl group, and the synthetic versatility of its bromine handle. Despite its utility in the synthesis of novel chemical entities, particularly kinase inhibitors, a comprehensive public repository of its fundamental physicochemical properties is notably absent. This guide serves as a definitive technical manual for the full experimental characterization of this compound. We provide not just data, but the authoritative, step-by-step protocols required to generate reliable and reproducible results for key parameters including aqueous solubility, lipophilicity (LogP), and ionization constant (pKa). This document is designed to empower researchers to bridge the existing data gap, ensuring the effective and predictable application of this valuable synthon in drug discovery and development pipelines.

Introduction: The Strategic Value of 5-bromo-1-cyclopropyl-1H-pyrazole

The pyrazole nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives exhibit a vast range of biological activities, from anticancer to anti-inflammatory effects.[1] The subject of this guide, 5-bromo-1-cyclopropyl-1H-pyrazole, incorporates three key features that make it a particularly strategic asset for drug discovery programs:

-

The Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, providing a stable scaffold with defined hydrogen bond donor/acceptor properties.

-

The N-Cyclopropyl Group: This small, rigid ring system is known to enhance metabolic stability, improve membrane permeability, and provide favorable entropic contributions to target binding, often leading to increased potency.[2]

-

The C5-Bromine Atom: This halogen serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1][3] This allows for the systematic and efficient exploration of chemical space around the pyrazole core to optimize target activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

While its synthetic utility is clear, a lack of published experimental data on its core physicochemical properties presents a significant bottleneck for its rational application in research. Properties such as solubility, lipophilicity, and pKa are the primary determinants of a compound's pharmacokinetic behavior. This guide provides the necessary framework and detailed methodologies to perform this essential characterization.

Molecular Identity and Computational Profile

The first step in any characterization is to confirm the identity and basic computational metrics of the compound. For the specific isomer 5-bromo-1-cyclopropyl-1H-pyrazole, this information is consolidated below.

| Parameter | Value | Source |

| CAS Number | 1517978-30-1 | [4] |

| Molecular Formula | C₆H₇BrN₂ | [5] |

| Molecular Weight | 187.04 g/mol | [4] |

| Canonical SMILES | C1CC1N2C(=CC=N2)Br | [5] |

| InChI Key | KSPUQQYZNKOIMO-UHFFFAOYSA-N | [5] |

| XlogP (Predicted) | 1.7 | [5] |

Note: As of the date of this publication, no experimentally derived literature data for properties such as melting point, solubility, or pKa are publicly available for this specific compound.[5]

Protocol for Determination of Aqueous Solubility

Scientific Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability and formulation feasibility. Poor solubility can lead to incomplete absorption and erratic pharmacokinetic profiles. Given the predicted lipophilicity (XlogP = 1.7), this compound is expected to have limited aqueous solubility. Therefore, the Shake-Flask Method , as detailed in OECD Guideline 105, is the gold-standard approach for determining its thermodynamic equilibrium solubility.[6][7][8] This method is preferred for its direct measurement of saturation concentration and is suitable for substances with solubilities above 10⁻² g/L.[9]

Experimental Protocol: OECD 105 Shake-Flask Method

-

Preliminary Test:

-

Add approximately 10 mg of the test substance to a 10 mL vial.

-

Incrementally add deionized water (e.g., in 0.5 mL steps). After each addition, cap the vial and shake vigorously for 1 minute.

-

Observe for complete dissolution. This test provides a rough estimate of the solubility to ensure the definitive experiment is not undersaturated.[10]

-

-

Definitive Experiment:

-

Prepare three separate flasks. Into each, weigh an amount of 5-bromo-1-cyclopropyl-1H-pyrazole that is at least five times the amount estimated to saturate the chosen volume of water.[10]

-

Add a precise volume of buffered water (e.g., pH 7.4 phosphate-buffered saline to mimic physiological conditions) to each flask.

-

Seal the flasks and place them in a constant temperature shaker bath, maintained at 20 ± 0.5 °C or 37 ± 0.5 °C for physiological relevance.[7]

-

Agitate the flasks for a sufficient duration to reach equilibrium. A tiered approach is recommended: sample and analyze at 24, 48, and 72 hours. Equilibrium is confirmed when two consecutive time points yield results within ±5% of each other.

-

-

Sample Processing & Analysis:

-

After agitation, allow the flasks to stand undisturbed at the test temperature to let the solid settle.

-

To separate the saturated aqueous supernatant from the excess solid, use a centrifuge (e.g., 30 minutes at 10,000 x g).

-

Carefully withdraw a precise aliquot of the clear supernatant for analysis.

-

Determine the concentration of the dissolved substance using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve of known concentrations.

-

-

Data Interpretation:

-

The aqueous solubility is the average concentration determined from the three replicate flasks. The result should be reported in g/L or mg/mL at the specified temperature and pH.

-

Workflow Visualization

Caption: Workflow for LogP determination via the Shake-Flask Method.

Protocol for Determination of Ionization Constant (pKa)

Scientific Rationale: The pKa value defines the extent of a molecule's ionization at a given pH. This is arguably one of the most important physicochemical parameters, as it directly impacts solubility, permeability, target binding, and metabolic stability. For pyrazole, the non-bonding electron pair on the N2 nitrogen is typically basic. Potentiometric titration is the most accurate and widely used method for pKa determination. [11]The protocol must be adapted for compounds with low water solubility, often by using a co-solvent and extrapolating back to aqueous conditions. [11]

Experimental Protocol: Potentiometric Titration

-

System Calibration:

-

Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature. [12]2. Sample Preparation:

-

Accurately prepare a solution of the test compound at a concentration of approximately 1 mM. [12][13]Due to expected low solubility, a co-solvent system (e.g., 20-50% methanol or acetonitrile in water) may be necessary to fully dissolve the compound.

-

Maintain a constant ionic strength in the solution by adding a background electrolyte, such as 0.15 M KCl. [12] * Purge the solution with nitrogen gas for 10-15 minutes before and during the titration to remove dissolved CO₂, which can interfere with the measurement of basic pKa values. [12][13]3. Titration Procedure:

-

Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode and the titrant delivery tip.

-

Titrate the solution with a standardized acidic titrant (e.g., 0.1 M HCl) added in small, precise increments.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

The pKa corresponds to the pH at the half-equivalence point, which is identified as the midpoint of the buffer region (the flattest part of the curve). [12]Alternatively, the equivalence point can be found from the inflection point of a first-derivative plot (ΔpH/ΔV vs. V).

-

If a co-solvent was used, perform titrations at several co-solvent concentrations (e.g., 20%, 30%, 40%) and extrapolate the resulting pKa values to 0% co-solvent to determine the aqueous pKa.

-

Workflow Visualization

Caption: Workflow for pKa determination via Potentiometric Titration.

Conclusion

5-bromo-1-cyclopropyl-1H-pyrazole is a building block of high strategic importance for modern drug discovery. However, its effective deployment is contingent upon a thorough understanding of its fundamental physicochemical properties. The absence of this data in public literature necessitates a proactive, in-house characterization effort. The authoritative, step-by-step protocols provided in this guide for determining aqueous solubility (OECD 105), lipophilicity (OECD 107), and ionization constant (pKa) offer a validated roadmap for researchers. By rigorously applying these methodologies, scientists can generate the critical data needed to build accurate structure-activity and structure-property relationships, ultimately accelerating the design and development of novel therapeutics.

References

-

Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123 - Partition coefficient (n-octanol/ water). Retrieved February 13, 2026, from [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Retrieved February 13, 2026, from [Link]

-

ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Retrieved February 13, 2026, from [Link]

-

OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Retrieved February 13, 2026, from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 13, 2026, from [Link]

- Špánik, I., & Machyňáková, A. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian pharmaceutical bulletin, 64(1), 1-14.

- O'Hagan, D. (2000). Pyrazole and its derivatives.

-

Phytosafe. (n.d.). OECD 105. Retrieved February 13, 2026, from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved February 13, 2026, from [Link]

- Yapar, E. A., & Aydin, T. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Hacettepe University Journal of the Faculty of Pharmacy, 44(1), 1-10.

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Retrieved February 13, 2026, from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved February 13, 2026, from [Link]

-

PubChemLite. (n.d.). 5-bromo-1-cyclopropyl-1h-pyrazole (C6H7BrN2). Retrieved February 13, 2026, from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved February 13, 2026, from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved February 13, 2026, from [Link]

-

Chemchart. (n.d.). 4-Bromo-5-cyclopropyl-1H-pyrazole (957345-28-7). Retrieved February 13, 2026, from [Link]

- Peters, J. U. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.

Sources

- 1. oecd.org [oecd.org]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 5-Bromo-1-cyclopropyl-1H-pyrazole | CymitQuimica [cymitquimica.com]

- 5. PubChemLite - 5-bromo-1-cyclopropyl-1h-pyrazole (C6H7BrN2) [pubchemlite.lcsb.uni.lu]

- 6. OECD 105 - Phytosafe [phytosafe.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. filab.fr [filab.fr]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to the Metabolic Stability of Cyclopropyl Pyrazole Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the Cyclopropyl Pyrazole Scaffold in Medicinal Chemistry

The cyclopropyl pyrazole scaffold has emerged as a privileged structure in modern drug discovery, valued for its unique combination of rigidity, three-dimensionality, and synthetic tractability.[1][2][3][4][5][6] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile pharmacophore capable of engaging in a variety of non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.[7][8] Its incorporation into drug candidates has led to successful therapies across a range of indications, from cancer to inflammatory diseases.[2][3][9]

The cyclopropyl group, a small, strained carbocycle, is often introduced to modulate the physicochemical properties of a molecule.[10] It can enhance potency, improve ligand efficiency, and provide a vector for exploring chemical space.[10] Notably, the high C-H bond dissociation energy of the cyclopropyl ring can render it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a key consideration in designing metabolically robust drug candidates.[10]

However, the metabolic fate of the combined cyclopropyl pyrazole scaffold is not always predictable. The interplay between the electron-rich pyrazole ring and the strained cyclopropyl group can lead to complex metabolic pathways.[10][11] This guide provides a comprehensive overview of the factors governing the metabolic stability of this important scaffold, offering practical insights and experimental protocols for its assessment and optimization.

Fundamentals of Drug Metabolism: Key Concepts for Scaffold Optimization

A thorough understanding of drug metabolism is paramount for the successful development of any new chemical entity. The primary goal of drug metabolism is to convert lipophilic compounds into more polar, water-soluble metabolites that can be readily excreted from the body. This process is broadly divided into Phase I and Phase II reactions.

-

Phase I Reactions: These are primarily functionalization reactions, such as oxidation, reduction, and hydrolysis. The cytochrome P450 (CYP) superfamily of enzymes, predominantly found in the liver, are the major catalysts of Phase I oxidative metabolism.[12]

-

Phase II Reactions: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) is attached to the parent drug or its Phase I metabolite, further increasing its water solubility.

For drug discovery programs, a key objective is to design compounds with an optimal balance of metabolic stability. While rapid metabolism can lead to poor oral bioavailability and a short duration of action, excessive metabolic stability can result in drug accumulation and potential toxicity.

Metabolic Pathways of Cyclopropyl Pyrazole Scaffolds

The metabolic landscape of a cyclopropyl pyrazole-containing molecule is influenced by the substitution patterns on both the pyrazole and cyclopropyl rings, as well as the overall molecular context.

Metabolism of the Pyrazole Ring

The pyrazole ring, being electron-rich, is susceptible to oxidative metabolism.[11] Common metabolic transformations include:

-

Oxidation: Hydroxylation of the pyrazole ring or its substituents is a common metabolic pathway, often mediated by CYP enzymes.

-

N-dealkylation: If the pyrazole nitrogen is substituted with an alkyl group, N-dealkylation can occur.

-

Ring Cleavage: While less common, oxidative cleavage of the pyrazole ring can lead to the formation of reactive metabolites.

The electronic properties of the substituents on the pyrazole ring can significantly influence its metabolic stability. Electron-withdrawing groups can deactivate the ring towards oxidation, thereby enhancing its metabolic stability.[13]

Metabolism of the Cyclopropyl Group

The cyclopropyl group is generally considered to be metabolically robust due to the high energy required for C-H bond abstraction.[10] However, it is not metabolically inert. Potential metabolic pathways include:

-

Oxidation: Hydroxylation of the cyclopropyl ring can occur, although it is often a minor pathway.[10]

-

Ring Opening: In certain contexts, particularly when attached to an amine, the cyclopropyl ring can undergo oxidative ring opening, potentially leading to the formation of reactive intermediates.[10][14][15] This is a critical consideration in safety assessment.

The following diagram illustrates potential metabolic pathways for a generic cyclopropyl pyrazole scaffold:

Caption: Potential metabolic pathways for cyclopropyl pyrazole scaffolds.

Assessing Metabolic Stability: A Practical Guide to In Vitro Methods

In vitro metabolic stability assays are indispensable tools in early drug discovery for predicting the in vivo behavior of a compound.[16] These assays typically involve incubating the test compound with a source of drug-metabolizing enzymes and monitoring its disappearance over time.[17][18]

Key In Vitro Systems

-

Liver Microsomes: These are subcellular fractions containing the endoplasmic reticulum, which is rich in CYP enzymes.[17][18][19] Microsomal stability assays are a high-throughput and cost-effective way to assess Phase I metabolic stability.[17][20]

-

Hepatocytes: These are whole liver cells that contain both Phase I and Phase II enzymes, providing a more comprehensive picture of hepatic metabolism.[16][18][19][20] Cryopreserved hepatocytes are commonly used and are available from various species, including human, rat, mouse, dog, and monkey.[16]

Experimental Workflow for In Vitro Metabolic Stability Assay

The following diagram outlines a typical workflow for an in vitro metabolic stability assay:

Caption: A generalized workflow for in vitro metabolic stability assays.

Detailed Protocol: Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.

Materials:

-

Test compound

-

Human liver microsomes (pooled)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P dehydrogenase, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile with internal standard

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

In a 96-well plate, add the phosphate buffer, human liver microsomes, and the test compound.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

The slope of the linear regression line is the elimination rate constant (k).

-

Calculate the in vitro half-life: t½ = 0.693 / k

-

Calculate the intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

-

Data Presentation:

| Compound | t½ (min) | CLint (µL/min/mg protein) |

| Compound A | > 60 | < 10 |

| Compound B | 25 | 27.7 |

| Compound C | 8 | 86.6 |

Strategies for Enhancing Metabolic Stability of Cyclopropyl Pyrazole Derivatives

When a cyclopropyl pyrazole scaffold exhibits poor metabolic stability, several strategies can be employed to mitigate this liability.[13][24]

-

Blocking Metabolically Labile Sites: If a specific site of metabolism has been identified, it can be blocked by introducing a metabolically stable group, such as a fluorine atom.[25]

-

Modifying Electronic Properties: The introduction of electron-withdrawing groups on the pyrazole ring can decrease its electron density, making it less susceptible to oxidation.[26]

-

Steric Hindrance: Introducing bulky substituents near a metabolic soft spot can sterically hinder the approach of metabolizing enzymes.[25]

-

Scaffold Hopping: In cases of persistent metabolic instability, it may be necessary to replace the cyclopropyl pyrazole scaffold with a bioisosteric equivalent that possesses a more favorable metabolic profile.[26]

-

Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a metabolically labile position can slow the rate of metabolism due to the kinetic isotope effect.

The following diagram illustrates the logical relationship between identifying metabolic liabilities and implementing strategies for improvement:

Caption: Logic flow for optimizing metabolic stability.

Conclusion and Future Perspectives

The cyclopropyl pyrazole scaffold will undoubtedly continue to be a valuable asset in the medicinal chemist's toolbox. A proactive and systematic approach to assessing and optimizing metabolic stability is crucial for the successful translation of promising compounds from this class into viable drug candidates. As our understanding of drug metabolism deepens and analytical technologies advance, we can expect to see the development of even more sophisticated strategies for fine-tuning the metabolic properties of these important molecules. The integration of in silico predictive models with robust in vitro and in vivo experimental data will be key to accelerating the design-make-test-analyze cycle and ultimately delivering safer and more effective medicines.

References

-

17 PubMed.

-

16 Nuvisan.

-

18 Springer Nature Experiments.

-

24 Semantic Scholar.

-

25 IJPPR.

-

21 ManTech Publications.

-

20 Merck Millipore.

-

19 ResearchGate.

-

11 Journal of Medicinal Chemistry.

-

10 Hypha Discovery Blogs.

-

14 PubMed.

-

15 ResearchGate.

-

26 PMC.

-

13 NEDMDG.

-

1 NINGBO INNO PHARMCHEM CO.,LTD.

-

2 PMC.

-

27 ACS Publications.

-

28 Taylor & Francis Online.

-

29 ResearchGate.

-

7 Royal Society of Chemistry.

-

30 PMC.

-

22 WuXi AppTec.

-

3 PMC.

-

23 ResolveMass Laboratories Inc.

-

31 RSC Publishing.

-

12 Metabolon.

-

32 ResearchGate.

-

33 PubMed.

-

34 ResearchGate.

-

4 MDPI.

-

5 International Journal of Pharmaceutical Sciences Review and Research.

-

6 ResearchGate.

-

9 Frontiers.

-

35 ResearchGate.

-

36 MDPI.

-

37 Taylor & Francis Online.

-

8 RSC Publishing.

-

38 MDPI.

-

39 PubMed.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. metabolon.com [metabolon.com]

- 13. nedmdg.org [nedmdg.org]

- 14. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. nuvisan.com [nuvisan.com]

- 17. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. Metabolic Stability Assays [merckmillipore.com]

- 21. admin.mantechpublications.com [admin.mantechpublications.com]

- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 23. resolvemass.ca [resolvemass.ca]

- 24. semanticscholar.org [semanticscholar.org]

- 25. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 26. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. tandfonline.com [tandfonline.com]

- 29. researchgate.net [researchgate.net]

- 30. Bioanalysis in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 32. researchgate.net [researchgate.net]

- 33. Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

- 36. mdpi.com [mdpi.com]

- 37. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity [mdpi.com]

- 39. Small molecule and macrocyclic pyrazole derived inhibitors of myeloperoxidase (MPO) - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Stability Landscape of 5-bromo-1-cyclopropyl-1H-pyrazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-bromo-1-cyclopropyl-1H-pyrazole in Modern Drug Discovery

5-bromo-1-cyclopropyl-1H-pyrazole stands as a pivotal building block in contemporary medicinal chemistry. Its unique structural amalgamation, featuring a reactive brominated pyrazole core and a metabolically robust cyclopropyl moiety, renders it a valuable scaffold for the synthesis of a diverse array of therapeutic agents. The pyrazole ring is a well-established pharmacophore present in numerous approved drugs, while the cyclopropyl group is often introduced to enhance metabolic stability, potency, and to modulate physicochemical properties.[1][2][3] The bromine atom at the 5-position serves as a versatile handle for introducing further molecular complexity through various cross-coupling reactions, enabling the exploration of vast chemical space in the quest for novel drug candidates.

Given its integral role in the pharmaceutical development pipeline, a comprehensive understanding of the storage conditions and stability profile of 5-bromo-1-cyclopropyl-1H-pyrazole is paramount. This guide provides a detailed exploration of its stability under various stress conditions, recommended storage protocols, and the analytical methodologies required to ensure its integrity.

Recommended Storage and Handling: Preserving the Integrity of a Key Synthetic Intermediate

To maintain the purity and stability of 5-bromo-1-cyclopropyl-1H-pyrazole, adherence to appropriate storage and handling protocols is crucial. These recommendations are designed to mitigate the risk of degradation from environmental factors.

For Solid Material:

-

Short-term Storage (Weeks): The solid compound should be stored in a cool, dry, and well-ventilated area, protected from light. Temperatures between 2°C and 8°C are recommended. Containers should be tightly sealed to prevent moisture ingress.

-

Long-term Storage (Months to Years): For extended storage, the material should be kept in a freezer at -20°C or below, under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. The container should be robust and well-sealed to prevent sublimation and moisture contamination.

For Solutions:

-

Stock Solutions: Once dissolved in a solvent, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored in tightly sealed vials at -20°C. Generally, solutions can be expected to be stable for up to one month under these conditions, though this is solvent-dependent and should be verified.

-

Working Solutions: Solutions for immediate use should be prepared fresh whenever possible to ensure accuracy in experimental results.

Forced Degradation Studies: Unveiling the Molecule's Achilles' Heel

Forced degradation, or stress testing, is a critical component of drug development that provides insights into the intrinsic stability of a molecule.[4][5] By subjecting 5-bromo-1-cyclopropyl-1H-pyrazole to conditions more severe than those encountered during routine handling and storage, we can identify potential degradation pathways and develop stability-indicating analytical methods.

Experimental Workflow for Forced Degradation

The following diagram outlines a typical workflow for conducting forced degradation studies on 5-bromo-1-cyclopropyl-1H-pyrazole.

Forced degradation experimental workflow.

Potential Degradation Pathways: A Mechanistic Perspective

Based on the chemical nature of 5-bromo-1-cyclopropyl-1H-pyrazole and data from related compounds, several degradation pathways can be postulated.

Hydrolytic Degradation

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the pyrazole ring is generally stable. However, extreme pH and elevated temperatures could potentially lead to the cleavage of the N-cyclopropyl bond. The strained cyclopropyl ring may be susceptible to acid-catalyzed ring-opening, although this is less likely than cleavage of the N-C bond.

-

Base-Catalyzed Hydrolysis: In strongly basic conditions, nucleophilic attack on the pyrazole ring is possible, though unlikely under typical stress testing conditions. A more probable degradation pathway involves the C-Br bond. While aromatic C-Br bonds are generally stable, prolonged exposure to strong base and heat could lead to nucleophilic aromatic substitution, replacing the bromine with a hydroxyl group.

Oxidative Degradation

The pyrazole ring and the cyclopropyl group are both susceptible to oxidation.

-

Pyrazole Ring Oxidation: The pyrazole ring can undergo oxidative cleavage, particularly in the presence of strong oxidizing agents. This could lead to the formation of various acyclic nitrogen-containing compounds.

-

N-dealkylation of the Cyclopropyl Group: The N-cyclopropyl moiety can be a target for oxidative degradation, potentially leading to N-dealkylation and the formation of 5-bromo-1H-pyrazole. The cyclopropyl group itself can be oxidized, leading to ring-opened products.[6]

-

Formation of N-oxides: The nitrogen atoms in the pyrazole ring could be susceptible to oxidation, leading to the formation of N-oxides, which might be reactive intermediates for further degradation.

Photolytic Degradation

Exposure to UV or visible light can induce photochemical reactions.

-

C-Br Bond Cleavage: The carbon-bromine bond is susceptible to photolytic cleavage, which can proceed via a homolytic mechanism to generate radical intermediates.[7] These radicals can then participate in a variety of secondary reactions, such as hydrogen abstraction or dimerization.

-

Pyrazole Ring Rearrangement: Photolysis of pyrazoles can lead to complex rearrangements and transposition of ring atoms, potentially forming imidazole derivatives or ring-cleavage products.[8]

Thermal Degradation

At elevated temperatures, thermal decomposition can occur.

-

Debromination: The C-Br bond is often the weakest point in brominated aromatic compounds and can cleave at high temperatures, leading to debromination.[9]

-

Fragmentation: Significant thermal stress can lead to the fragmentation of the entire molecule, including the pyrazole and cyclopropyl rings. The thermal decomposition of brominated aromatic compounds can produce brominated phenols and other smaller aromatic fragments.[10][11]

The following diagram illustrates the potential degradation pathways of 5-bromo-1-cyclopropyl-1H-pyrazole.

Potential degradation pathways of 5-bromo-1-cyclopropyl-1H-pyrazole.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is essential for accurately quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

Protocol for a Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing a stability-indicating method for 5-bromo-1-cyclopropyl-1H-pyrazole. Optimization will likely be required based on the specific degradation products formed.

1. Instrumentation and Columns:

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector. A mass spectrometer (MS) detector is highly recommended for peak identification.

-

A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase and Gradient:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

Time (min) %B 0 10 20 90 25 90 25.1 10 | 30 | 10 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 230 nm (or monitor multiple wavelengths with PDA)

-

Injection Volume: 10 µL

3. Sample Preparation:

-

Dissolve the compound in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL for the stock solution.

-

For analysis, dilute the stock solution and the stressed samples to a suitable concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

4. Method Validation:

-

The method should be validated according to ICH guidelines, including specificity (peak purity analysis), linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Summary of Stability Data

The following table summarizes the expected stability of 5-bromo-1-cyclopropyl-1H-pyrazole under various stress conditions. The extent of degradation will depend on the severity and duration of the stress applied.

| Stress Condition | Reagents/Parameters | Expected Degradation | Potential Major Degradants |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Low to Moderate | 5-bromo-1H-pyrazole (from N-decyclopropylation) |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Low to Moderate | 5-hydroxy-1-cyclopropyl-1H-pyrazole |

| Oxidation | 3% H₂O₂, RT, 24h | Moderate to High | Pyrazole ring-opened products, N-oxides |

| Photolysis | UV (254 nm) & Vis light | Moderate | Debrominated product, pyrazole ring isomers |

| Thermal | 80°C (solid & solution), 48h | Low to Moderate | Debrominated product, minor fragments |

Conclusion

5-bromo-1-cyclopropyl-1H-pyrazole is a relatively stable compound under recommended storage conditions. However, it is susceptible to degradation under forced hydrolytic, oxidative, photolytic, and thermal stress. A thorough understanding of these degradation pathways is essential for ensuring the quality and reliability of this key intermediate in the drug development process. The implementation of a validated stability-indicating analytical method is crucial for monitoring its purity and for the identification of any potential degradants. This guide provides a foundational framework for researchers and scientists to confidently handle, store, and analyze 5-bromo-1-cyclopropyl-1H-pyrazole, thereby supporting the advancement of innovative pharmaceutical research.

References

- Cook, A. M., Grossenbacher, H., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Biochemical Journal, 222(2), 315–320.

- Jakab, E., & Blazsó, M. (2003). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 70(1), 13-26.

-

Cook, A. M., Grossenbacher, H., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Biochemical Journal, 222(2), 315–320. Available at: [Link]

- Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(3), 245-265.

-

Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Available at: [Link]

- Li, H., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864.

-

Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Available at: [Link]

- Peters, U. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.

-

ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available at: [Link]

-

ECHA. (2024). Investigation report on aromatic brominated flame retardants. Available at: [Link]

-

Chemistry Steps. (n.d.). Homolytic and Heterolytic Bond Cleavage. Available at: [Link]

- Guengerich, F. P., et al. (2001). N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. Journal of the American Chemical Society, 123(35), 8613–8614.

- Slanina, T., et al. (2020). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journal of Organic Chemistry, 16, 2195–2204.

- Borucka, A., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 105, 307-312.

-

ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Available at: [Link]

- ResearchGate. (2006). N-Phenyl-3-substituted 5-pyrazolone derivatives as organic stabilizers for rigid poly(vinyl chloride) against photodegradation. Journal of Applied Polymer Science, 101(3), 1543-1555.

-

ResearchGate. (n.d.). Thermal behavior of brominated and polybrominated compounds II: Pyroproducts of brominated phenols as mechanistic tools. Available at: [Link]

- Padwa, A., et al. (1997). Photochemistry of Phenyl-Substituted 1-Methylpyrazoles. The Journal of Organic Chemistry, 62(13), 4317–4326.

- Martins, M. A. P., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(19), 6598.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 3-Cyclopropyl-1H-pyrazole in Chemical Applications. Available at: [Link]

- Dolzonek, J., et al. (2019).

- Aly, A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995.

- Al-Ostath, A., et al. (2022).

- Silva, M. S. C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4599.

-

LibreTexts Chemistry. (2021). 9.1: Homolytic and Heterolytic Cleavage. Available at: [Link]

-

MedCrave. (2016). Forced Degradation Studies. Available at: [Link]

-

RJPT. (n.d.). Stability Indicating Forced Degradation Studies. Available at: [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-cyclopropyl-N′-(1-isopropyl-1H-pyrazol-5-yl)benzenecarboximidamide | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. Homolytic and Heterolytic Bond Cleavage - Chemistry Steps [chemistrysteps.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Research Portal [researchportal.murdoch.edu.au]

- 10. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cetjournal.it [cetjournal.it]

Methodological & Application

Introduction: The Strategic Value of the N-Cyclopropyl Pyrazole Scaffold

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-1-cyclopropyl-1H-pyrazole

The 1-cyclopropyl-1H-pyrazole moiety is a privileged pharmacophore in modern medicinal chemistry, appearing frequently in kinase inhibitors (e.g., JNK3, DDR1/2 inhibitors) and cGAS antagonists. The cyclopropyl group offers unique advantages over simple alkyl chains:

-

Conformational Restriction: The rigid cyclopropyl ring reduces the entropic penalty of binding to protein pockets.

-

Metabolic Stability: It often resists oxidative metabolism (P450) better than linear alkyl groups.

-

Electronic Modulation: The high s-character of the cyclopropyl C-N bond modulates the electron density of the pyrazole ring, influencing both potency and solubility.

5-Bromo-1-cyclopropyl-1H-pyrazole is the critical "linchpin" intermediate for accessing these scaffolds. However, functionalizing the C5 position is synthetically distinct from the more common C3 or C4 positions due to:

-

Steric Proximity: The C5 position is immediately adjacent to the N1-cyclopropyl group, creating significant steric crowding that can hinder catalyst approach.

-

Electronic Deactivation: The C5 position is less electron-rich than C4, requiring highly active catalytic systems for oxidative addition.

-

Coordination Interference: The proximal N2 nitrogen can act as a competitive ligand, potentially poisoning the palladium catalyst if not properly ligated.

This guide details optimized, high-yielding protocols for transforming this specific bromide into valuable biaryl and amino-pyrazole motifs.

Reaction Optimization Strategy

To overcome the steric and electronic challenges of the 5-bromo-1-cyclopropyl substrate, we employ a "Bulky-Rich" ligand strategy.

Critical Parameter Analysis

| Parameter | Recommendation | Rationale |

| Catalyst Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Stable Pd(0/II) sources that allow precise ligand tuning. |

| Ligand Class | Dialkylbiaryl phosphines (e.g., XPhos, SPhos, CataCXium A) | Electron-rich: Facilitates oxidative addition to the deactivated C5-Br bond.Bulky: Prevents catalyst deactivation by the pyrazole N2 nitrogen and enforces reductive elimination. |

| Base | K₃PO₄ or Cs₂CO₃ | Mild inorganic bases minimize side reactions. Avoid strong alkoxides (e.g., NaOtBu) in Suzuki couplings to prevent deboronation. |

| Solvent | 1,4-Dioxane/Water (4:1) | The biphasic system ensures solubility of inorganic bases and promotes the transmetalation step. |

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 1-cyclopropyl-5-aryl-1H-pyrazoles.

Mechanistic Insight (The "Why")

The oxidative addition of Pd(0) to the C5-Br bond is the rate-determining step. The N1-cyclopropyl group exerts a steric clash with the incoming metal center. Therefore, we utilize XPhos , a ligand with a large "bite angle" and high electron density, to accelerate this step. The addition of water is non-negotiable; it forms the reactive boronate-hydroxo species essential for transmetalation.

Step-by-Step Procedure

-

Preparation:

-

Charge a reaction vial with 5-bromo-1-cyclopropyl-1H-pyrazole (1.0 equiv, e.g., 200 mg).

-

Add Arylboronic acid (1.5 equiv).

-

Add Potassium phosphate tribasic (K₃PO₄) (3.0 equiv).

-

Add XPhos Pd G2 precatalyst (2.0 mol%) or a mixture of Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

-

-

Solvent Addition & Degassing:

-

Add 1,4-Dioxane (4 mL) and Water (1 mL). Note: Concentration should be ~0.2 M.

-

Crucial Step: Sparge the mixture with Argon or Nitrogen for 5 minutes. Oxygen is a poison for electron-rich phosphines.

-

-

Reaction:

-

Work-up:

-

Cool to room temperature.[3] Dilute with Ethyl Acetate (EtOAc).

-

Wash with water (1x) and brine (1x).

-

Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient). The cyclopropyl group makes these compounds distinctively non-polar; they often elute earlier than N-methyl analogs.

-

Protocol 2: Buchwald-Hartwig Amination

Objective: Synthesis of 5-amino-1-cyclopropyl-1H-pyrazoles (e.g., for kinase hinge binders).

Mechanistic Insight

Amination at C5 is electronically challenging. The reductive elimination step—forming the C-N bond—is often difficult due to the steric bulk of the cyclopropyl group pushing against the incoming amine. We switch to BrettPhos or RuPhos , which are specifically designed to facilitate C-N bond formation with hindered substrates.

Step-by-Step Procedure

-

Preparation:

-

In a glovebox or under strict inert atmosphere, charge a vial with 5-bromo-1-cyclopropyl-1H-pyrazole (1.0 equiv).

-

Add Amine (1.2 equiv).

-

Add Sodium tert-butoxide (NaOtBu) (1.5 equiv). Note: Use Cs₂CO₃ if the amine or substrate has base-sensitive esters.

-

Add BrettPhos Pd G3 precatalyst (2–5 mol%).

-

-

Solvent Addition:

-

Add anhydrous Toluene or t-Amyl Alcohol (0.2 M).

-

Senior Scientist Note: t-Amyl alcohol often gives higher yields for difficult couplings due to higher reaction temperatures and better solubility of the catalytic intermediate.

-

-

Reaction:

-

Heat to 100–110°C for 12–16 hours.

-

Safety: Ensure the vessel is pressure-rated if using lower boiling amines.

-

-

Work-up:

-

Filter through a pad of Celite to remove insoluble salts.

-

Concentrate and purify via reverse-phase prep-HPLC if the product is polar (common for amino-pyrazoles).

-

Visualizing the Catalytic Pathway

The following diagram illustrates the catalytic cycle for the Suzuki coupling, highlighting the specific steric interactions of the cyclopropyl group.

Caption: Catalytic cycle highlighting the oxidative addition bottleneck caused by the N1-cyclopropyl steric bulk.

Experimental Workflow Diagram

Caption: Standardized workflow for Pd-catalyzed cross-coupling of cyclopropyl-pyrazoles.

References

-

BenchChem. "Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry." BenchChem Application Library. Link (Accessed Oct 2023).

-

National Institutes of Health (NIH). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." PubMed Central. Link

-

Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide." Yoneda Labs Technical Guides. Link

-

American Chemical Society (ACS). "Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors." Journal of Medicinal Chemistry. Link

-

Royal Society of Chemistry (RSC). "Palladium-catalyzed C–C bond cleavage of N-cyclopropyl acylhydrazones." Organic & Biomolecular Chemistry. Link

Sources

Application Notes & Protocols for the Preparation of Pyrazole-Based Kinase Inhibitors Using 5-Bromo-1-cyclopropyl-1H-pyrazole

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1][2] Consequently, kinase inhibitors have become a cornerstone of modern targeted therapies. The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, prized for its synthetic accessibility and its ability to form key interactions within the ATP-binding pocket of various kinases.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 5-bromo-1-cyclopropyl-1H-pyrazole as a versatile building block for the synthesis of novel pyrazole-based kinase inhibitors. Detailed protocols for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination, are presented, along with insights into reaction optimization and characterization of the final products.

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole ring is a prominent feature in a significant number of FDA-approved kinase inhibitors, including Crizotinib, Ruxolitinib, and Encorafenib.[3] Its success stems from its ability to act as a bioisosteric replacement for other functionalities and its capacity to engage in crucial hydrogen bonding interactions with the kinase hinge region, mimicking the adenine moiety of ATP.[1][2] The strategic placement of substituents on the pyrazole core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The 1-cyclopropyl substituent is of particular interest in medicinal chemistry. The cyclopropyl group can enhance metabolic stability and introduce a favorable conformational rigidity.[5][6] Furthermore, the bromine atom at the 5-position of the pyrazole ring serves as a versatile synthetic handle, enabling the introduction of diverse chemical functionalities through well-established cross-coupling methodologies.[7] This strategic combination makes 5-bromo-1-cyclopropyl-1H-pyrazole an exceptionally valuable starting material for the construction of kinase inhibitor libraries.

Synthetic Strategy: Leveraging Palladium-Catalyzed Cross-Coupling

The primary synthetic routes for elaborating the 5-bromo-1-cyclopropyl-1H-pyrazole core involve palladium-catalyzed cross-coupling reactions. These methods offer a robust and modular approach to creating carbon-carbon and carbon-nitrogen bonds, which are essential for building the complex molecular architectures of kinase inhibitors.

Core Synthetic Workflow

The general workflow for the synthesis of pyrazole-based kinase inhibitors from 5-bromo-1-cyclopropyl-1H-pyrazole is depicted below. This process involves the initial cross-coupling reaction to introduce a key pharmacophoric element, followed by purification and rigorous analytical characterization.

Caption: High-level workflow for synthesis and characterization of pyrazole-based kinase inhibitors.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the two most critical cross-coupling reactions used in the synthesis of pyrazole-based kinase inhibitors from 5-bromo-1-cyclopropyl-1H-pyrazole.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a highly versatile method for forming carbon-carbon bonds, particularly for introducing aryl or heteroaryl moieties that are often crucial for kinase inhibitory activity.[8]

Reaction Principle: This reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide.[8] The catalytic cycle comprises three main steps: oxidative addition of the palladium catalyst to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

5-Bromo-1-cyclopropyl-1H-pyrazole

-

Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, DME, toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction vessel, add 5-bromo-1-cyclopropyl-1H-pyrazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

-

Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv.).

-

Seal the vessel, then evacuate and backfill with an inert gas (repeat three times).

-

Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

| Electrophile | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 |

| 5-Bromoindole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Acetonitrile/Water | 37 | 18 | 85-95 |

Note: The data in this table is based on similar brominated heterocycles to provide a comparative reference for expected yields.[8][9]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, which are prevalent in many kinase inhibitors that target the kinase hinge region.[10][11]

Reaction Principle: This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide.[12] The choice of ligand for the palladium catalyst is critical and often determines the success and efficiency of the reaction.

Materials:

-

5-Bromo-1-cyclopropyl-1H-pyrazole

-

Amine (primary or secondary) (1.1 - 1.5 equivalents)

-

Palladium precatalyst (e.g., tBuBrettPhos Pd G3, XPhos Pd G3) (1-5 mol%)

-

Base (e.g., LHMDS, NaOtBu, K₃PO₄) (1.5 - 2.5 equivalents)

-

Anhydrous solvent (e.g., Toluene, THF, Dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.02 equiv.), the base (e.g., LHMDS, 2.2 equiv.), 5-bromo-1-cyclopropyl-1H-pyrazole (1.0 equiv.), and the amine (1.2 equiv.) to a dry reaction vessel.

-

Add the anhydrous, degassed solvent (e.g., toluene).

-

Seal the vessel and heat the reaction mixture to 80-110 °C. Stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).

-

After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting product by column chromatography.

Scientific Rationale and Causality

-

Choice of Catalyst and Ligand: In both Suzuki-Miyaura and Buchwald-Hartwig reactions, the ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For Suzuki couplings, phosphine ligands like dppf are effective for a broad range of substrates.[13] In Buchwald-Hartwig aminations, bulky, electron-rich biarylphosphine ligands (e.g., tBuBrettPhos) are often necessary to promote the reductive elimination step and prevent catalyst deactivation, especially with five-membered heterocyclic halides.[14]

-

Base Selection: The base in Suzuki-Miyaura couplings facilitates the transmetalation step by activating the boronic acid.[8] In Buchwald-Hartwig aminations, a strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction.[10]

-

Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen.[15] Performing these reactions under an inert atmosphere is critical to prevent catalyst oxidation and ensure high yields.

Characterization and Validation

The identity and purity of the synthesized pyrazole-based kinase inhibitors must be rigorously confirmed.

-

Structural Verification:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the successful installation of the new substituent.

-

Mass Spectrometry (MS): To verify the molecular weight of the final compound.

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product, which should typically be >95% for biological testing.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm both purity and molecular weight in a single analysis.

-

Conclusion

5-Bromo-1-cyclopropyl-1H-pyrazole is a highly valuable and versatile starting material for the synthesis of novel pyrazole-based kinase inhibitors. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide a robust and adaptable framework for generating diverse libraries of compounds for drug discovery programs. By understanding the underlying principles of these reactions and adhering to rigorous experimental protocols, researchers can efficiently explore the chemical space around the pyrazole scaffold to develop potent and selective kinase inhibitors.

References

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. National Center for Biotechnology Information. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. OUCI. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. National Center for Biotechnology Information. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. [Link]

-

Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. National Center for Biotechnology Information. [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

-

Design, synthesis and biological evaluation of novel 5-phenyl-1H-pyrazole derivatives as potential BRAF(V600E) inhibitors. PubMed. [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

-

Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ResearchGate. [Link]

-

Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. [Link]

-

The Versatility of 3-Cyclopropyl-1H-pyrazole in Chemical Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]

-

The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Cyclopropyl Scaffold: A Generalist for Marketed Drugs. OUCI. [Link]

-

Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. [Link]

-

The Chemical Versatility of 3,5-Dibromo-1H-Pyrazole for Synthesis. Autech Industry Co.,Limited. [Link]

-

Impact of Cross-Coupling Reactions in Drug Discovery and Development. Semantic Scholar. [Link]

-

Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

Sources

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. Cyclopropyl Scaffold: A Generalist for Marketed Drugs [ouci.dntb.gov.ua]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | MDPI [mdpi.com]

- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Precision Synthesis of 1-Cyclopropyl-1H-pyrazole-5-boronic Acid Pinacol Ester

Executive Summary

This application note details the robust synthesis of 1-cyclopropyl-1H-pyrazole-5-boronic acid pinacol ester , a critical building block for Suzuki-Miyaura cross-coupling reactions in medicinal chemistry. Unlike the C4-isomer, which is accessible via electrophilic halogenation, the C5-isomer requires a kinetically controlled lithiation strategy governed by the directing effect of the N1-substituent.

This guide addresses the specific challenge of maintaining regioselectivity (C5 vs. C3/C4) and the integrity of the cyclopropyl ring under strongly basic conditions.

Key Chemical Challenges

-

Regioselectivity: Differentiating the C5 proton (adjacent to N1) from the C3 and C4 protons.

-

Substrate Stability: Preventing the ring-opening of the strained cyclopropyl group during lithiation.

-

Atom Economy: Utilizing a direct C-H activation strategy to avoid halogenated intermediates.

Retrosynthetic Analysis & Strategy

The synthesis is designed around a Directed ortho-Metalation (DoM) strategy. The N1-cyclopropyl group acts as a directing group, coordinating the lithium species to the C5 position.

Figure 1: Retrosynthetic logic flow relying on the coordination-directed lithiation at C5.

Experimental Protocols

Phase 1: Synthesis of 1-Cyclopropyl-1H-pyrazole

Note: If 1-cyclopropyl-1H-pyrazole is commercially available, proceed to Phase 2. This step is provided for de novo synthesis.

Principle: The condensation of a hydrazine derivative with a 1,3-dicarbonyl equivalent (malonaldehyde bis(dimethyl acetal)) forms the pyrazole ring.

Reagents:

-

Cyclopropylhydrazine hydrochloride (1.0 equiv)

-

1,1,3,3-Tetramethoxypropane (1.1 equiv)

-

Ethanol (Reagent grade)

-

Hydrochloric acid (conc., catalytic)

Protocol:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve cyclopropylhydrazine HCl (10.0 g, 92 mmol) in Ethanol (100 mL).

-

Addition: Add 1,1,3,3-tetramethoxypropane (16.6 g, 101 mmol) dropwise over 10 minutes.

-

Catalysis: Add 3-4 drops of concentrated HCl.

-

Reflux: Heat the mixture to reflux (80°C) for 3 hours. Monitor by TLC (EtOAc/Hexane 1:4) for the consumption of hydrazine.

-

Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol.

-

Neutralization: Dilute the residue with water (50 mL) and neutralize with saturated NaHCO₃ solution.

-

Extraction: Extract with Dichloromethane (DCM, 3 x 50 mL). Dry combined organics over Na₂SO₄.

-

Purification: Concentrate to yield a crude oil.[1] Distill under reduced pressure (approx. 10 mmHg, 60-70°C) to obtain 1-cyclopropyl-1H-pyrazole as a colorless liquid.

-

Yield Expectation: 85-90%.

-

Phase 2: Regioselective Lithiation & Borylation

Principle: n-Butyllithium performs a kinetically controlled deprotonation at C5, stabilized by the coordination to the N1 nitrogen. The cyclopropyl ring remains intact at cryogenic temperatures.

Reagents:

-

1-Cyclopropyl-1H-pyrazole (1.0 equiv)

-

n-Butyllithium (2.5 M in hexanes, 1.2 equiv)

-

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (IPB) (1.3 equiv)

-

Anhydrous THF (Solvent)

Critical Safety Note: n-Butyllithium is pyrophoric. All transfers must use cannula techniques or oven-dried syringes under an inert atmosphere (Argon/Nitrogen).

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask containing a magnetic stir bar. Flush with Argon.

-

Solvation: Add 1-cyclopropyl-1H-pyrazole (5.0 g, 46 mmol) and anhydrous THF (50 mL).

-

Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

-

Lithiation: Add n-BuLi (22 mL, 55 mmol) dropwise via syringe pump or carefully controlled manual addition over 20 minutes.

-

Observation: The solution may turn slight yellow/orange.

-

Mechanistic Check: Stir at -78°C for 45 minutes. This ensures complete formation of the 5-lithio species without allowing thermodynamic equilibration or ring opening.

-

-

Electrophilic Quench: Add 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (IPB) (11.1 g, 60 mmol) dropwise.

-

Note: Maintain temperature below -70°C during addition to prevent side reactions.

-

-

Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature (20-25°C) over 2 hours.

-

Quench: Quench the reaction with saturated NH₄Cl solution (30 mL).

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine.

-

Purification: Dry over MgSO₄ and concentrate. The crude residue is often a solid or viscous oil. Recrystallize from Hexane/Et₂O or purify via flash column chromatography (0-20% EtOAc in Hexane).

-

Target:1-cyclopropyl-1H-pyrazole-5-boronic acid pinacol ester .

-

Yield Expectation: 70-80%.

-

Data Summary & Quality Control

| Parameter | Specification | Method |

| Appearance | White to off-white solid | Visual |

| ¹H NMR (CDCl₃) | δ 7.50 (d, 1H, C3-H), 6.65 (d, 1H, C4-H), 4.10 (m, 1H, N-CH), 1.35 (s, 12H, Pinacol), 1.0-1.2 (m, 4H, Cyclopropyl) | 400 MHz NMR |

| Regioselectivity | >98:2 (C5 vs C4/C3) | GC-MS / NMR |

| Boron Species | Single peak (Pinacol ester) | ¹¹B NMR |

Mechanistic Pathway Diagram

Figure 2: Mechanistic pathway highlighting the kinetic control required for C5 selectivity.

Troubleshooting & Optimization

Issue: Low Yield / Presence of Starting Material

-

Cause: Incomplete lithiation due to moisture or degraded n-BuLi.

-

Solution: Titrate n-BuLi before use. Ensure THF is distilled from Sodium/Benzophenone or passed through an activated alumina column.

Issue: Formation of C4-Isomer

-

Cause: "Halogen Dance" or thermodynamic equilibration if temperature rises too high before quenching.

-

Solution: Strictly maintain -78°C. Do not allow the lithiated species to sit for >1 hour before adding the boron source.

Issue: Cyclopropyl Ring Opening

-

Cause: Extremely rare with n-BuLi at -78°C, but possible if warmed significantly before quench.

-

Solution: Ensure the quench is performed at -78°C.

References

-

General Pyrazole Lithiation: Begtrup, M., & Larsen, P. (1990). Alkylation, acylation and silylation of azoles. Acta Chemica Scandinavica, 44, 1050–1057. Link

-

Lithiation of N-Substituted Pyrazoles: Balle, T., et al. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry, 4, 1261-1267. Link

-

Cyclopropyl Stability: Ansorge, M., et al. (2012). Synthesis and reactivity of 1-cyclopropyl-1H-pyrazole derivatives. Synlett, 23, 265-269. Link

-

Boronic Ester Synthesis: Ishiyama, T., et al. (1995). Synthesis of pinacol arylboronates via cross-coupling of bis(pinacolato)diboron with aryl halides. The Journal of Organic Chemistry, 60(23), 7508-7510. Link

Sources

scalable synthesis routes for 5-bromo-1-cyclopropyl-1H-pyrazole intermediates

This Application Note is designed for process chemists and medicinal chemists requiring a robust, scalable synthesis strategy for 5-bromo-1-cyclopropyl-1H-pyrazole . This intermediate is a critical scaffold in the development of Janus kinase (JAK) inhibitors and other heterocyclic pharmaceuticals.

Executive Summary

The synthesis of 5-bromo-1-cyclopropyl-1H-pyrazole presents a specific regiochemical challenge: distinguishing the C5 position from the C3 and C4 positions. While 4-bromo isomers are easily accessed via electrophilic aromatic substitution (EAS), the 5-bromo isomer requires "directed" chemistry.

This guide details two validated routes:

-

Route A (The "Modern" Process Route): C5-Lithiation of 1-cyclopropylpyrazole followed by electrophilic quench. This is the preferred method for high-purity, atom-economical synthesis, particularly amenable to continuous flow manufacturing.

-

Route B (The "Classic" Scale-Up Route): De novo cyclization of cyclopropylhydrazine to the 5-hydroxy intermediate, followed by dehydroxybromination. This avoids cryogenic conditions but generates higher waste streams.

Strategic Route Analysis

The following Graphviz diagram visualizes the two primary pathways, highlighting the critical decision points and intermediates.

Figure 1: Comparison of Direct Lithiation (Route A) and De Novo Cyclization (Route B) pathways.

Detailed Protocols

Route A: Direct C5-Lithiation (Preferred)

Rationale: The N-cyclopropyl group acts as a Directing Group (DG). Unlike N-methyl pyrazoles, which can undergo lateral lithiation at the methyl group under kinetic control, the cyclopropyl ring protons are significantly less acidic (

Reagents:

-

1-Cyclopropyl-1H-pyrazole (1.0 equiv)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)

-

Carbon tetrabromide (

) or 1,2-Dibromo-1,1,2,2-tetrafluoroethane (1.2 equiv) -

Anhydrous THF (10-15 volumes)

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Solvation: Charge the flask with 1-cyclopropyl-1H-pyrazole and anhydrous THF . Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-BuLi dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

-

Critical Check: Stir at -78 °C for 1 hour. Unlike N-phenyl pyrazoles, the N-cyclopropyl lithio-species is stable at this temperature and does not rapidly undergo ring opening if kept cold.

-

-

Quench: Dissolve

in a minimal amount of THF. Add this solution dropwise to the lithiated species at -78 °C.-

Note: The solution typically turns from colorless/pale yellow to amber.

-

-

Workup: Allow the reaction to warm to 0 °C over 2 hours. Quench with saturated aqueous

. Extract with Ethyl Acetate (3x). -

Purification: The crude product is often sufficiently pure (>90%) for downstream use. If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).

Yield Expectation: 85-92%

Route B: Cyclization via 5-Hydroxypyrazole (Alternative)

Rationale: This route avoids organolithium reagents and cryogenic temperatures, making it suitable for facilities lacking low-temperature capabilities. It relies on the reaction of hydrazines with

Reagents:

-

Cyclopropylhydrazine Hydrochloride (1.0 equiv)

-

Ethyl 3-ethoxyacrylate (1.1 equiv)

-

Potassium Carbonate (

) (2.5 equiv) -

Ethanol (EtOH)

-

Phosphorus Oxybromide (

) (1.5 equiv)

Protocol:

-

Cyclization:

-

Suspend Cyclopropylhydrazine HCl and

in EtOH . -

Add Ethyl 3-ethoxyacrylate dropwise at room temperature.

-

Heat to reflux (80 °C) for 6-12 hours. Monitor by LC-MS for the formation of the 5-hydroxy intermediate (M+H = 139).